molecular formula C10H12N4 B13641773 N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine

N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine

Cat. No.: B13641773
M. Wt: 188.23 g/mol
InChI Key: IMWCMMOQWWIBCU-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine: is a heterocyclic compound that features both an imidazole and a pyridine ring. Compounds containing imidazole and pyridine rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of 4-methyl-3-pyridinecarboxaldehyde with 2-aminomethylimidazole under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of N-(1H-imidazol-2-ylmethyl)-4-pyridinecarboxaldehyde.

    Reduction: Reduction reactions can target the imidazole ring, converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products:

  • Oxidation can yield aldehydes or carboxylic acids.
  • Reduction can produce more saturated heterocycles.
  • Substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology: In biological research, N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its dual-ring structure allows it to interact with multiple biological targets, enhancing its therapeutic potential.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex. These interactions disrupt normal biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

    N-(1H-imidazol-2-ylmethyl)-pyridin-3-amine: Lacks the methyl group on the pyridine ring, which may affect its reactivity and biological activity.

    N-(1H-imidazol-2-ylmethyl)-4-ethylpyridin-3-amine: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.

    N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-2-amine: The position of the amine group on the pyridine ring is different, which can influence its binding affinity to biological targets.

Uniqueness: N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with a wide range of biological targets, making it a versatile compound in drug discovery and development.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine

InChI

InChI=1S/C10H12N4/c1-8-2-3-11-6-9(8)14-7-10-12-4-5-13-10/h2-6,14H,7H2,1H3,(H,12,13)

InChI Key

IMWCMMOQWWIBCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NCC2=NC=CN2

Origin of Product

United States

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